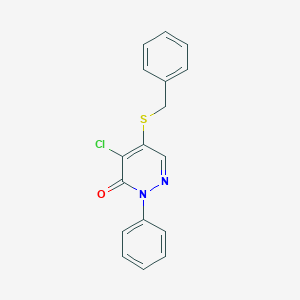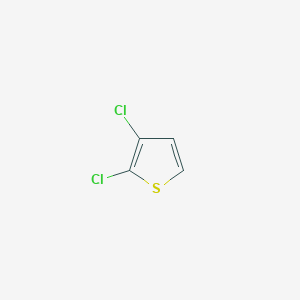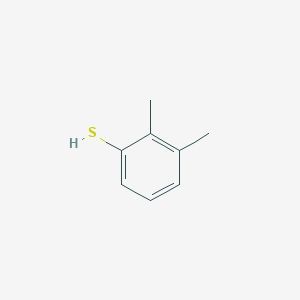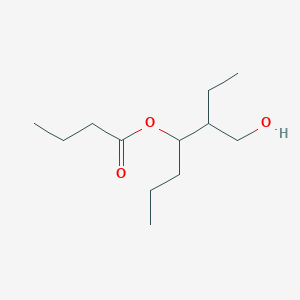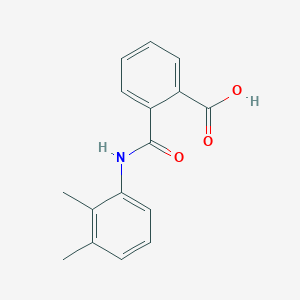
Phthalanilic acid, 2',3'-dimethyl-
Übersicht
Beschreibung
Phthalanilic acid derivatives have been the subject of various studies due to their potential applications in fields such as organic-organometallic crystal engineering, dye-sensitized solar cells, and agricultural chemistry. These compounds are characterized by the presence of a phthalic acid core, which is a versatile building block for the synthesis of complex molecules. The derivatives often contain various substituents that can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of phthalanilic acid derivatives involves various strategies, including transetherification and cyclic tetramerization. For instance, unsymmetrical phthalocyanine compounds have been synthesized by refluxing 4,5-di(alkoxyl)phthalonitrile in dimethylamino-alcohol, followed by metal insertion to form phthalocyaninato copper complexes . In another study, phthalic acid diamides with trifluoromethyl groups were synthesized and characterized by NMR and X-ray diffraction crystallography, demonstrating the importance of substituent combination for achieving desired properties .
Molecular Structure Analysis
The molecular structure of phthalanilic acid derivatives is crucial for their function. For example, the structure of a specific phthalic acid diamide was determined by X-ray diffraction, revealing the arrangement of substituents that contribute to its insecticidal activity . In the realm of organic-organometallic crystal engineering, phthalic acid has been used to form hydrogen-bonded networks and superanionic architectures, showcasing its versatility as a building block .
Chemical Reactions Analysis
Phthalanilic acid derivatives participate in various chemical reactions, including acid-base reactions that lead to self-assembly into superstructures. These reactions are often facilitated by the presence of organometallic cations and are stabilized by hydrogen-bonding interactions . The electrochemical properties of these compounds have also been studied using methods like cyclic voltammetry, which is essential for applications in electronic devices .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalanilic acid derivatives are influenced by their molecular structure. For instance, poly(2,3-dimethylaniline) doped with phosphoric acid exhibits partial crystallinity and improved solubility compared to polyaniline, which is attributed to the ortho-substituted methyl groups on the benzene ring . These properties are significant for the material's application in anticorrosion coatings. Additionally, the insecticidal activity of phthalic acid diamides is linked to the presence of trifluoromethyl groups and their specific arrangement within the molecule .
Wissenschaftliche Forschungsanwendungen
Phthalates in Health and Environmental Concerns : Phthalates, including dimethyl phthalates, are used in many industrial applications and have been extensively studied for their impact on health and the environment. They are utilized as plasticizers in the manufacture of flexible vinyl, which is used in consumer products, medical devices, and food contact applications. These studies emphasize the widespread use and potential health concerns of phthalates (Hauser & Calafat, 2005).
Atmospheric Distribution of Phthalates : Research has been conducted on the distribution of phthalates, including dimethyl phthalate, in the atmosphere. This study focused on their distribution in urban and suburban areas, contributing to the understanding of phthalate pollution and its environmental impact (Wang, Wang, & Fan, 2008).
Sources of Phthalate Exposure : A study on the sources of exposure to phthalates in Europeans provides insights into the widespread presence of these compounds in consumer products, food, and the environment. This research helps in understanding the various routes through which humans are exposed to phthalates (Wormuth et al., 2006).
Phthalates in Wastewaters and Environmental Risk : This study focuses on the occurrence, removal, and ecological risk of phthalates in wastewaters and landfills. It highlights the environmental challenges posed by phthalates and their persistence in various ecosystems (Kotowska, Kapelewska, & Sawczuk, 2020).
Application in Food Safety : Research on the use of chitosan-grafted polyaniline for preconcentrating phthalate esters in milk samples demonstrates an application in food safety and analysis. This innovative approach aids in the detection and management of phthalate contamination in food products (Razavi & Sarafraz Yazdi, 2017).
Transformation in Landfill Cells : A study on the transformation of phthalates in landfill cells provides valuable information on the behavior and degradation of these compounds in waste management systems. This research is crucial for understanding how phthalates persist and break down in landfill environments (Jonsson, Ejlertsson, & Svensson, 2003).
Insecticidal Applications : Phthalic acid diamides, including those with phthalanilic acid structures, have been explored for their insecticidal activity. This research contributes to the development of new, environmentally friendly pesticides (Feng et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Phthalanilic acid, 2’,3’-dimethyl- is used in scientific research and has potential applications in various fields, including organic synthesis, pharmaceuticals, and material science. A study has shown that Phthalanilic acid can induce resistance to drought stress in pepper seedlings , suggesting potential future directions in agricultural applications.
Eigenschaften
IUPAC Name |
2-[(2,3-dimethylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJTVUHWVLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169589 | |
| Record name | Phthalanilic acid, 2',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalanilic acid, 2',3'-dimethyl- | |
CAS RN |
17332-43-3 | |
| Record name | 2-(((2,3-Dimethylphenyl)amino)carbonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17332-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalanilic acid, 2',3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-XYLYL)PHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(((2,3-DIMETHYLPHENYL)AMINO)CARBONYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6I8UNJ2OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



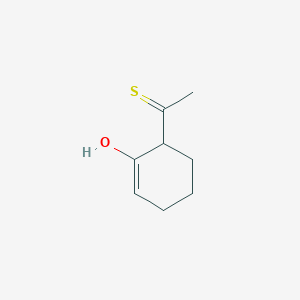

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)


